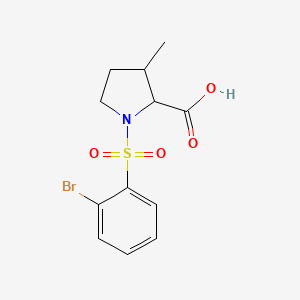![molecular formula C13H14N2O5S B6632633 (2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)
(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of ((2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid involves the inhibition of a specific enzyme, which is involved in the production of pro-inflammatory cytokines. This inhibition leads to a decrease in the production of these cytokines, which are involved in the inflammatory response. Additionally, ((2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid has been shown to induce apoptosis in breast cancer cells.
Biochemical and Physiological Effects:
((2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid has been shown to have anti-inflammatory and anticancer effects. It inhibits the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, ((2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid induces apoptosis in breast cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid in lab experiments include its potential as a lead compound for the development of new anti-inflammatory and anticancer drugs. Additionally, the synthesis method is relatively simple and can be carried out using commercially available starting materials. The limitations of using ((2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid in lab experiments include the need for further studies to determine its toxicity and pharmacokinetic properties.
Zukünftige Richtungen
For (((2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid include further studies to determine its toxicity and pharmacokinetic properties. Additionally, studies could be carried out to determine its potential as a lead compound for the development of new anti-inflammatory and anticancer drugs. Further studies could also be carried out to determine its mechanism of action and its potential for use in other diseases.
Synthesemethoden
((2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid has been synthesized using various methods, including the reaction of 8-methylquinoline-5-sulfonyl chloride with L-serine in the presence of a base, and the reaction of 8-methylquinoline-5-sulfonyl azide with L-serine in the presence of a copper catalyst. The yield of the synthesis method varies depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
((2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to inhibit the activity of a specific enzyme, which is involved in the production of pro-inflammatory cytokines. This inhibition could potentially lead to the development of new anti-inflammatory drugs. Additionally, ((2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid has been shown to have anticancer activity, particularly against breast cancer cells.
Eigenschaften
IUPAC Name |
(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-8-4-5-11(9-3-2-6-14-12(8)9)21(19,20)15-7-10(16)13(17)18/h2-6,10,15-16H,7H2,1H3,(H,17,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVAWGBVBDKBNY-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)NCC(C(=O)O)O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)NC[C@@H](C(=O)O)O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632559.png)

![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632569.png)
![(2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B6632579.png)
![(2R)-4-amino-2-[(5-chloro-2-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632586.png)
![(2S,3R)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B6632587.png)


![(2S)-3-[(2,3-dichlorophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632621.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)


